

In-Depth Technical Guide to Biotin-PEG3-acid: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Biotin-PEG3-acid*

Cat. No.: *B1667289*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG3-acid**, a versatile heterobifunctional linker used extensively in biomedical research and drug development. We will delve into its chemical and physical properties, explore its key applications, and provide detailed experimental protocols for its use in protein interaction analysis.

Core Properties of Biotin-PEG3-acid

Biotin-PEG3-acid is a biotinylation reagent that features a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.^[1] The biotin group provides a high-affinity binding site for streptavidin and avidin, forming the basis for numerous detection and purification systems. The flexible, water-soluble PEG spacer enhances the accessibility of the biotin to its binding partners by extending it from the conjugated molecule, which helps to minimize steric hindrance.^{[1][2]} This PEG linker also imparts hydrophilicity to the labeled molecule, which can improve solubility and reduce aggregation.^{[1][3]}

The terminal carboxylic acid allows for the covalent attachment of the linker to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction, however, requires the activation of the carboxyl group, typically with carbodiimide chemistry.

Quantitative Data Summary

The key quantitative data for **Biotin-PEG3-acid** are summarized in the table below for easy reference.

| Property | Value | References |
|-----------------------|--|------------|
| Molecular Weight (MW) | 447.55 g/mol (also reported as 447.6 and 447.54) | |
| Chemical Formula | C ₁₉ H ₃₃ N ₃ O ₇ S | |
| CAS Number | 252881-76-8 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Appearance | White to off-white solid, may appear waxy or sticky | |
| Storage Conditions | Store at -20°C for long-term use; 0-4°C for short-term. Protect from moisture. | |

Key Applications

Biotin-PEG3-acid is a valuable tool in a variety of applications, including:

- **Targeted Drug Delivery:** The biotin moiety can be used to target drugs to cells that overexpress biotin receptors. The PEG linker enhances the biocompatibility and circulation time of the drug conjugate.
- **PROTAC® Development:** As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
- **Surface Functionalization:** It is used to modify the surfaces of nanoparticles, quantum dots, and other materials to reduce non-specific protein binding and to allow for subsequent

immobilization of streptavidin-conjugated molecules.

- Affinity Labeling and Immunoassays: **Biotin-PEG3-acid** is used to label proteins, antibodies, and other biomolecules for detection and purification in techniques such as ELISA, Western blotting, and immunohistochemistry.

Experimental Protocol: Pull-Down Assay to Identify Protein-Protein Interactions

This section provides a detailed methodology for using **Biotin-PEG3-acid** to identify unknown protein interaction partners ("prey") for a known "bait" protein. The workflow involves two main stages: the biotinylation of the bait protein and the pull-down assay itself.

Stage 1: Biotinylation of Bait Protein via EDC/NHS Chemistry

This protocol describes the conjugation of **Biotin-PEG3-acid** to a purified "bait" protein containing primary amines (e.g., lysine residues). The carboxylic acid on the linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

Materials:

- Purified "bait" protein in an amine-free buffer (e.g., PBS, MES, HEPES)
- **Biotin-PEG3-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.5

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column for buffer exchange

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Biotin-PEG3-acid** in DMF or DMSO to a concentration of 10 mM.
 - Immediately before use, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each. Do not store these solutions.
- Activate **Biotin-PEG3-acid**:
 - In a microfuge tube, combine 10 µL of 10 mM **Biotin-PEG3-acid**, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
 - Incubate at room temperature for 15-30 minutes.
- Prepare the Bait Protein:
 - Dissolve the bait protein in Reaction Buffer at a concentration of 1-5 mg/mL.
- Conjugation Reaction:
 - Add the activated **Biotin-PEG3-acid** solution to the protein solution. A 20-fold molar excess of the biotin linker to the protein is a common starting point, but this may require optimization.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- Quench the Reaction:
 - Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
 - Incubate for 15 minutes at room temperature.
- Purify the Biotinylated Protein:

- Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
- Collect the protein-containing fractions. The biotinylated protein is now ready for use in the pull-down assay.

Stage 2: Pull-Down Assay

This protocol uses the biotinylated bait protein to capture its interacting partners from a cell lysate.

Materials:

- Biotinylated bait protein (from Stage 1)
- Cell lysate containing potential "prey" proteins
- Streptavidin-coated magnetic beads or agarose resin
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 1x SDS-PAGE loading buffer or a high concentration of free biotin)

Procedure:

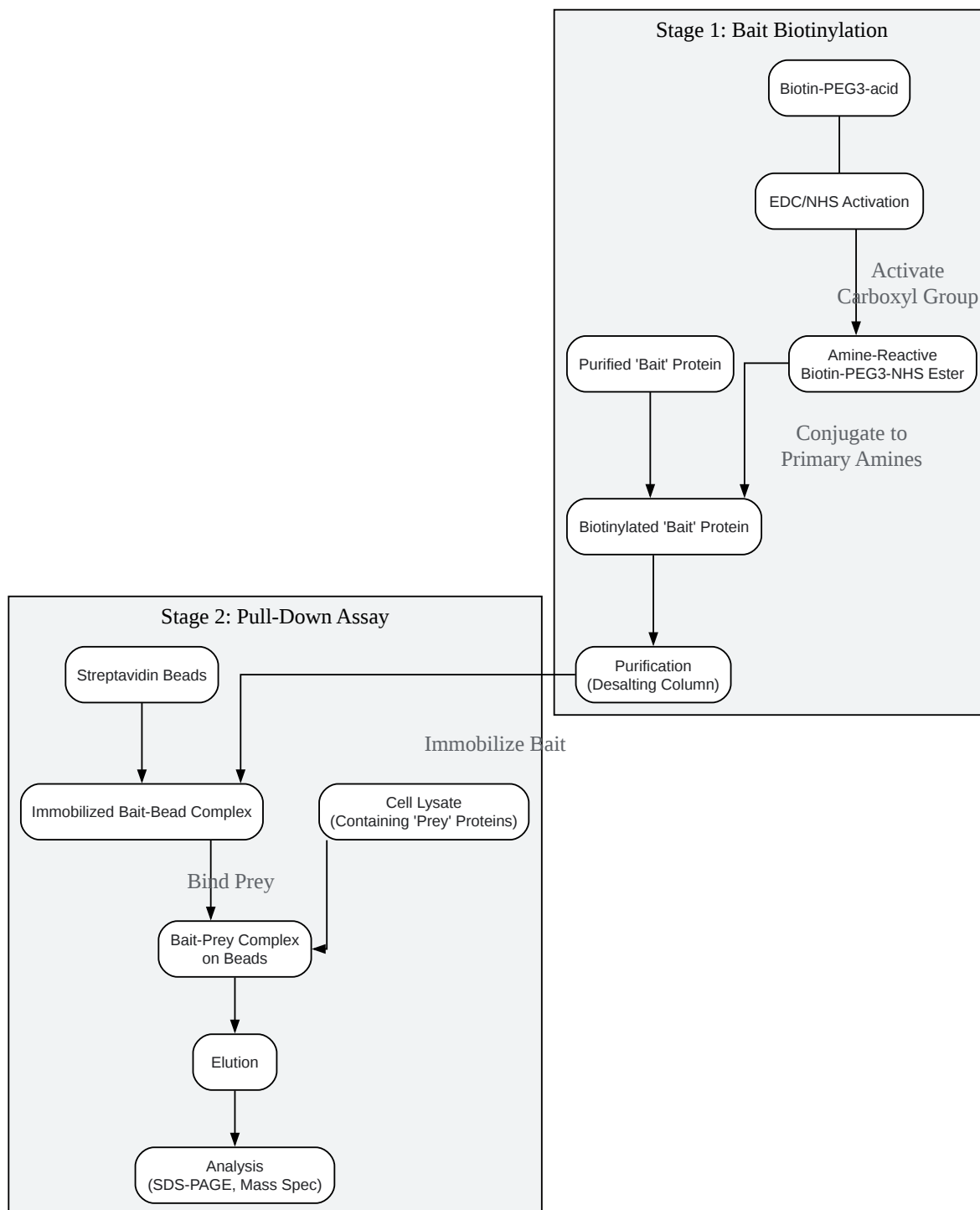
- Bead Preparation:
 - Resuspend the streptavidin beads and wash them three times with Wash Buffer.
- Immobilize the Bait Protein:
 - Add the biotinylated bait protein to the washed beads.
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.
- Wash Unbound Bait:
 - Wash the beads three times with Wash Buffer to remove any unbound bait protein.

- Bind the Prey Proteins:
 - Add the cell lysate to the beads with the immobilized bait.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Wash Unbound Prey:
 - Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
- Elute the Protein Complexes:
 - Elute the bound proteins from the beads. For analysis by mass spectrometry or Western blot, a common method is to resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
- Analyze the Eluted Proteins:
 - Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, or by Western blotting with an antibody specific to a suspected prey protein. For unbiased discovery of interaction partners, mass spectrometry is the preferred method of analysis.

Visualizations

Experimental Workflow for Protein Interaction Discovery

The following diagram illustrates the complete workflow for identifying protein-protein interactions using **Biotin-PEG3-acid**, from bait protein biotinylation to prey protein identification.

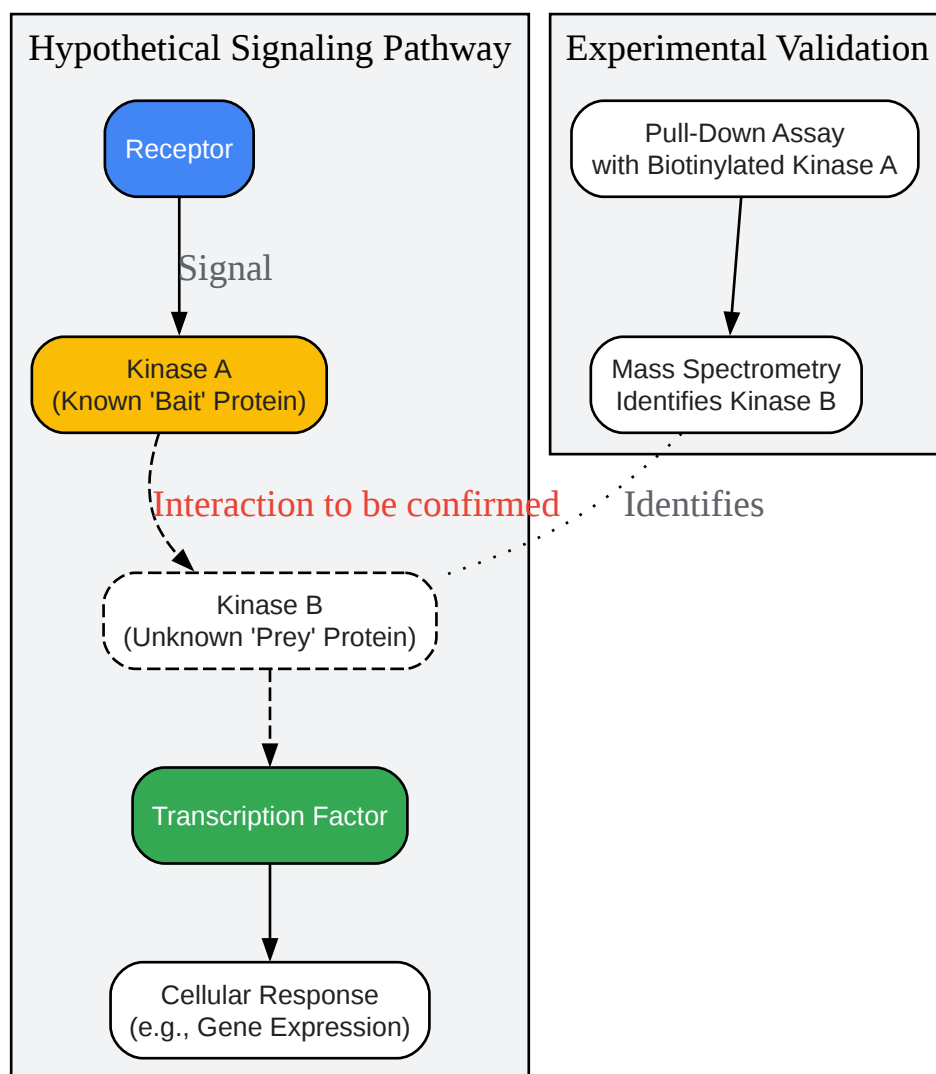


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Workflow for protein interaction discovery.

Elucidating a Signaling Pathway

Pull-down assays are fundamental to mapping signaling pathways. Once a protein-protein interaction is identified, it provides a new link in the complex network of cellular communication. The diagram below illustrates this logical relationship.



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Using a pull-down to map a signaling pathway.

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